Ethyl 2-ethoxycyclohexane-1-carboxylate
Description
Ethyl 2-ethoxycyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethoxy substituent at the 2-position and an ethyl ester group at the 1-position. These compounds are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stereochemical versatility and functional group compatibility .
Properties
CAS No. |
131837-15-5 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-ethoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
IIYWGIOZVFDVNR-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCC1C(=O)OCC |
Canonical SMILES |
CCOC1CCCCC1C(=O)OCC |
Synonyms |
Cyclohexanecarboxylic acid, 2-ethoxy-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type and position, leading to variations in properties such as solubility, stability, and reactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Ethoxy vs. Hydroxy/Amino Groups: The ethoxy group in the target compound likely enhances lipophilicity compared to polar hydroxy or amino analogs, influencing solubility in organic solvents like ethanol or ethyl acetate .
- Steric and Electronic Effects : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate (CAS 59032-71-2) demonstrates how bulky substituents (e.g., ethyl at 1-position) reduce reactivity in nucleophilic acyl substitutions compared to less hindered analogs .
- Oxo vs. Ester Functionality : Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6) exhibits ketone-driven reactivity, enabling aldol condensations absent in ester-only derivatives .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
